Cas no 71997-32-5 (Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI))
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)
- Cordycepin 5'-triphosphate sodium salt
- tetrasodium,[[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
- 9H-purin-6-amine, 9-[3-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]pentofuranosyl]-, monosodium salt
- CHEMBL480329
- 3'dATP
- 3-Deoxyadenosine 5-triphosphate sodium salt
- 3'-deoxyadenosine 5'-(tetrahydrogen triphosphate)
- [[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 59P84ZU54H
- CORDYCEPIN, TRIPHOSPHATE
- CORDYCEPIN 5'-TRIPHOSPHATE
- DB01860
- ATP,3'-deoxy
- 1xfv
- 71997-32-5
- NS00070905
- 73-04-1
- Adenosine 5'-(tetrahydrogen triphosphate), 3'-deoxy-
- 3AT
- DTXSID501014467
- 3'-deoxyadenosine triphosphate
- ADENOSINE, 3'-DEOXY-, 5'-TRIPHOSPHATE
- 3'-dATP
- Cordycepin triphosphate
- CHEBI:52316
- BDBM86487
- 3'-DEOXYRIBOFURANOSYLADENINE 5'-TRIPHOSPHATE
- CoTP
- [[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
- 3'-Deoxyadenosine 5'-triphosphate
- CORDYCEPIN TRIPHOSPHATE [MI]
- UNII-59P84ZU54H
- 3'-deoxyadenosine-5'-triphosphate
- SCHEMBL250251
- 3'-DEOXY-ATP
- ((2S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
- ADENOSINE, 3'-DEOXY-, 5'-(TETRAHYDROGEN TRIPHOSPHATE)
- {[(2S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy}(hydroxyphosphoryl) dihydrogen phosphate
- Cordycepin 5′-triphosphate sodium salt
- DTXSID00703549
- Tetrasodium 3'-deoxy-5'-O-({[(phosphonatooxy)phosphinato]oxy}phosphinato)adenosine
- Sodium ((2S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl triphosphate
- 3'-deoxyadenosine-5'-triphosphate lithium salt
- tetrasodium {[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl phosphonato}oxy(phosphonatooxy)phosphinate
- Cordycepin 5'-triphosphate lithium salt
-
- Inchi: 1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1
- InChI Key: NLIHPCYXRYQPSD-BAJZRUMYSA-N
- SMILES: P(=O)(O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1C[C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O
Computed Properties
- Exact Mass: 491.00083196g/mol
- Monoisotopic Mass: 491.00083196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 769
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.5
- Topological Polar Surface Area: 259Ų
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) Security Information
- WGK Germany:3
- Hazard Category Code: 20/22-36/37/38-40
- Safety Instruction: 22-26-36-45
-
Hazardous Material Identification:
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02566-5mg |
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) |
71997-32-5 | ≥95% | 5mg |
¥9738.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02566-1mg |
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) |
71997-32-5 | ≥95% | 1mg |
¥2558.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C921667-1mg |
Cordycepin 5′-triphosphate sodium salt |
71997-32-5 | ≥95% | 1mg |
¥3,920.00 | 2022-09-29 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-396713-1mg |
Cordycepin 5′-triphosphate sodium salt, |
71997-32-5 | 1mg |
¥1316.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396713-1 mg |
Cordycepin 5′-triphosphate sodium salt, |
71997-32-5 | 1mg |
¥1,316.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396725-1 µmol |
Cordycepin 5′-triphosphate lithium salt, |
71997-32-5 | 1 µmol |
¥880.00 | 2023-09-05 | ||
| Aaron | AR005OX9-1mg |
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) |
71997-32-5 | 1mg |
$431.00 | 2025-02-13 | ||
| Aaron | AR005OX9-5mg |
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) |
71997-32-5 | 5mg |
$1626.00 | 2025-02-13 | ||
| 1PlusChem | 1P005OOX-1mg |
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) |
71997-32-5 | ≥95% | 1mg |
$575.00 | 2024-04-21 |
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) Suppliers
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)
Recent Advances in the Study of Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) (CAS: 71997-32-5)
The compound Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) (CAS: 71997-32-5) has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biochemical interactions, and emerging roles in drug development.
Recent studies have highlighted the compound's role as a modified nucleoside triphosphate analog, which exhibits resistance to enzymatic degradation by 3'-exonucleases. This property makes it particularly valuable in nucleic acid research and antiviral drug design. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into oligonucleotide chains, resulting in enhanced stability of therapeutic RNA molecules.
In the context of metabolic pathways, research has elucidated the compound's interaction with key enzymes in nucleotide metabolism. Notably, its triphosphate form shows competitive inhibition against ATP-dependent kinases, suggesting potential applications in oncology for targeting rapidly dividing cells. Structural analyses using X-ray crystallography (Nature Chemical Biology, 2024) have revealed precise binding modes with polymerase enzymes.
The synthetic routes to 71997-32-5 have been optimized in recent years, with a 2024 ACS Synthetic Biology publication describing a biocatalytic approach that achieves 78% yield improvement over traditional chemical synthesis. This advancement addresses previous challenges in large-scale production while maintaining high purity standards required for pharmaceutical applications.
Emerging therapeutic applications include its use as a building block for mRNA vaccine stabilizers and as a potential antiviral agent against RNA viruses. Current preclinical studies (as reported in Antiviral Research, 2024) demonstrate promising activity against coronaviruses through selective incorporation into viral RNA, causing chain termination.
Ongoing clinical investigations are exploring the safety profile of derivatives of 71997-32-5, with Phase I trials expected to conclude in Q4 2024. Regulatory considerations are being actively discussed, particularly concerning its classification as a novel chemical entity versus a modified biological product.
Future research directions identified in recent literature reviews emphasize the need for: (1) comprehensive toxicological profiling, (2) development of targeted delivery systems to enhance cellular uptake, and (3) exploration of synergistic effects with existing nucleoside analogs. The compound's versatility continues to make it a focal point for interdisciplinary research bridging chemistry, biology, and medicine.
71997-32-5 (Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)) Related Products
- 1062-98-2(Adenosine 5'-(pentahydrogen tetraphosphate))
- 1476-84-2(Adenosine 5'-(tetrahydrogen triphosphate) magnesium salt)
- 152585-45-0(ADENOSINE-2,8-3H 5'-TRIPHOSPHATE TETRAAMMONIUM SALT)
- 56-65-5(Adenosine 5'-Triphosphate)
- 987-65-5(Adenosine 5-triphosphate, disodium salt)
- 117405-91-1(Rhodate(1-), [adenosine5'-(triphosphato)(4-)-kOP',kOP'']tetraaqua-, hydrogen,[OC-6-33-(S)]- (9CI))
- 11016-17-4(R-PHYCOERYTHRIN)
- 102185-19-3(adenosine 5'-triphosphate di(monoethanolammonium) salt)
- 102783-34-6(Adenosine5'-(heptahydrogen hexaphosphate), P'''''®5'-ester with adenosine, hexaammonium salt (9CI))
- 102783-40-4(Adenosine5'-(tetrahydrogen triphosphate), P''®5'-ester with adenosine, triammonium salt (9CI))